molecular formula C15H22N2O2 B2458082 Methyl 3-(4-benzylpiperazin-1-yl)propanoate CAS No. 204059-51-8

Methyl 3-(4-benzylpiperazin-1-yl)propanoate

Cat. No.: B2458082
CAS No.: 204059-51-8
M. Wt: 262.353
InChI Key: MACUIBICNXRCEN-UHFFFAOYSA-N
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Description

Methyl 3-(4-benzylpiperazin-1-yl)propanoate is a chemical compound with the molecular formula C15H22N2O2 It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring

Future Directions

The future directions for the study of “Methyl 3-(4-benzylpiperazin-1-yl)propanoate” and related compounds could involve further exploration of their pharmacological profiles, given their potential as antibacterial and antifungal agents . Additionally, further studies could focus on optimizing their synthesis and improving their potency.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-(4-benzylpiperazin-1-yl)propanoate typically involves the reaction of 4-benzylpiperazine with methyl acrylate. The reaction is carried out under controlled conditions, often in the presence of a base such as sodium hydride or potassium carbonate, to facilitate the nucleophilic addition of the piperazine to the acrylate. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined in precise stoichiometric ratios. The reaction conditions, including temperature, pressure, and reaction time, are optimized to maximize yield and purity. The product is then isolated and purified using industrial-scale separation techniques such as distillation or crystallization.

Chemical Reactions Analysis

Types of Reactions: Methyl 3-(4-benzylpiperazin-1-yl)propanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: The benzyl group or the ester group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions, often in the presence of a base or catalyst.

Major Products:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or alkanes.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Methyl 3-(4-benzylpiperazin-1-yl)propanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.

    Biology: The compound can be used in studies involving receptor binding and enzyme inhibition due to its piperazine moiety.

    Industry: The compound can be used in the production of various chemical products, including polymers and specialty chemicals.

Comparison with Similar Compounds

  • Methyl 3-(4-methylpiperazin-1-yl)propanoate
  • Methyl 3-(4-phenylpiperazin-1-yl)propanoate
  • Methyl 3-(4-ethylpiperazin-1-yl)propanoate

Comparison: Methyl 3-(4-benzylpiperazin-1-yl)propanoate is unique due to the presence of the benzyl group, which can enhance its binding affinity and specificity compared to other similar compounds. The benzyl group provides additional hydrophobic interactions that can stabilize the compound’s binding to its molecular targets. This makes it a valuable compound in medicinal chemistry for the development of new therapeutic agents.

Properties

IUPAC Name

methyl 3-(4-benzylpiperazin-1-yl)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O2/c1-19-15(18)7-8-16-9-11-17(12-10-16)13-14-5-3-2-4-6-14/h2-6H,7-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MACUIBICNXRCEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCN1CCN(CC1)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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